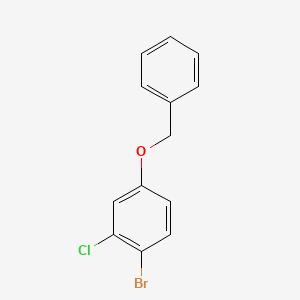










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[Cl:9].[H-].[Na+].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][C:3]=1[Cl:9] |f:1.2|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
480 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction medium is concentrated under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The organic phase is washed successively with 2×50 cm3 of water and with 50 cm3 of saturated sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
separated out
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2 kPa; 50° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
to give 3 g of crude product, which
|
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography under an argon pressure of 50 kPa
|
|
Type
|
WASH
|
|
Details
|
on a column of silica gel (particle size 40-60 μm; diameter 2.5 cm), eluting with a cyclohexane/ethyl acetate mixture (90/10 by volume)
|
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the expected product
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure (2 kPa; 50° C.)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)OCC1=CC=CC=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.63 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |